molecular formula C10H11N3O3 B11880808 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid

Cat. No.: B11880808
M. Wt: 221.21 g/mol
InChI Key: BIHBQVKRJHFODQ-UHFFFAOYSA-N
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Description

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid is a research chemical with the molecular formula C10H11N3O3 and a molecular weight of 221.216 g/mol.

Preparation Methods

The synthesis of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . This process may include steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and transition metal-mediated synthesis . Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry. In medicinal chemistry, derivatives of pyrrolo[2,1-f][1,2,4]triazine have shown potential as antiviral, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrrolo[2,1-f][1,2,4]triazine have been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid can be compared to other compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as remdesivir and brivanib . While these compounds share a similar core structure, they differ in their specific substituents and biological activities. For instance, remdesivir is an antiviral drug used to treat COVID-19, whereas brivanib is an anticancer agent targeting VEGFR-2 . The unique properties of this compound make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid

InChI

InChI=1S/C10H11N3O3/c1-6(10(14)15)7-3-8-9(16-2)11-5-12-13(8)4-7/h3-6H,1-2H3,(H,14,15)

InChI Key

BIHBQVKRJHFODQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN2C(=C1)C(=NC=N2)OC)C(=O)O

Origin of Product

United States

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